molecular formula C9H10O B13848650 alpha-Methylstyrene-d5 Oxide

alpha-Methylstyrene-d5 Oxide

Cat. No.: B13848650
M. Wt: 139.21 g/mol
InChI Key: MRXPNWXSFCODDY-VIQYUKPQSA-N
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Description

Alpha-Methylstyrene-d5 Oxide is a deuterated derivative of alpha-Methylstyrene Oxide. This compound is often used in scientific research due to its unique properties, which include the presence of deuterium atoms. These deuterium atoms replace hydrogen atoms, making the compound useful in various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy.

Preparation Methods

Alpha-Methylstyrene-d5 Oxide can be synthesized through several methods. One common method involves the dehydrogenation of cumene to produce alpha-Methylstyrene, which is then subjected to epoxidation to form alpha-Methylstyrene Oxide. The deuterated version, this compound, can be prepared by using deuterated reagents in the synthesis process .

Chemical Reactions Analysis

Alpha-Methylstyrene-d5 Oxide undergoes various chemical reactions, including:

Scientific Research Applications

Alpha-Methylstyrene-d5 Oxide is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of alpha-Methylstyrene-d5 Oxide involves the interaction of the epoxide ring with various molecular targets. The epoxide ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, DNA, and other biomolecules. This reactivity makes it useful in studying enzyme mechanisms and metabolic pathways .

Comparison with Similar Compounds

Alpha-Methylstyrene-d5 Oxide is similar to other epoxide compounds, such as styrene oxide and propylene oxide. its unique feature is the presence of deuterium atoms, which makes it particularly useful in NMR spectroscopy and other analytical techniques. Similar compounds include:

This compound stands out due to its deuterium labeling, which provides enhanced analytical capabilities and makes it a valuable tool in scientific research.

Properties

Molecular Formula

C9H10O

Molecular Weight

139.21 g/mol

IUPAC Name

2-methyl-2-(2,3,4,5,6-pentadeuteriophenyl)oxirane

InChI

InChI=1S/C9H10O/c1-9(7-10-9)8-5-3-2-4-6-8/h2-6H,7H2,1H3/i2D,3D,4D,5D,6D

InChI Key

MRXPNWXSFCODDY-VIQYUKPQSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CO2)C)[2H])[2H]

Canonical SMILES

CC1(CO1)C2=CC=CC=C2

Origin of Product

United States

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